4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Amyloid-beta Alzheimer's disease Benzothiazole PET tracer

4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide (CAS 1322202-49-2) is a synthetic, six-membered heterocyclic benzamide derivative that integrates a 4-cyanobenzamide moiety with a methylated dioxolo-fused benzothiazole core via an imine (ylidene) linker. The compound is classified within the dioxolo[4,5-f][1,3]benzothiazole chemotype and appears as an exemplified compound in patent filings directed to tropomyosin-related kinase A (TrkA) inhibition for pain indications.

Molecular Formula C17H11N3O3S
Molecular Weight 337.35
CAS No. 1322202-49-2
Cat. No. B2919365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
CAS1322202-49-2
Molecular FormulaC17H11N3O3S
Molecular Weight337.35
Structural Identifiers
SMILESCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C#N)OCO3
InChIInChI=1S/C17H11N3O3S/c1-20-12-6-13-14(23-9-22-13)7-15(12)24-17(20)19-16(21)11-4-2-10(8-18)3-5-11/h2-7H,9H2,1H3
InChIKeyLFPPAOBUAAQUBW-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide (CAS 1322202-49-2): Procurement-Relevant Identity and Core Pharmacophore


4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide (CAS 1322202-49-2) is a synthetic, six-membered heterocyclic benzamide derivative that integrates a 4-cyanobenzamide moiety with a methylated dioxolo-fused benzothiazole core via an imine (ylidene) linker [1]. The compound is classified within the dioxolo[4,5-f][1,3]benzothiazole chemotype and appears as an exemplified compound in patent filings directed to tropomyosin-related kinase A (TrkA) inhibition for pain indications [2]. Its molecular formula is C₁₇H₁₁N₃O₃S (MW 337.4 g/mol), with a computed XLogP3-AA of 3.1 and zero hydrogen bond donors, distinguishing it physicochemically from more polar or less rigid analogs [1].

Why 4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide Cannot Be Replaced by Generic Benzothiazole Analogs


The dioxolo[4,5-f][1,3]benzothiazole scaffold contains numerous analogs, but substitution at the 7-position and particularly the 4-cyano group on the benzamide moiety can dramatically alter target engagement and selectivity. The 4-cyano substituent acts as a strong electron-withdrawing group that influences both the compound's binding conformation and its metabolic stability, while the methyl group on the benzothiazole nitrogen is critical for maintaining the imine (ylidene) geometry required for interaction with the TrkA kinase ATP-binding pocket [1]. Replacing the cyano group with hydrogen, halogen, or methoxy yields analogs with divergent TrkA inhibitory potency and potentially altered selectivity against other Trk family members (TrkB, TrkC) [1]. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation Evidence: 4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide vs. Closest Analogs


Amyloid-β Fibril Binding Affinity: 4-Cyano Derivative vs. Structurally Related Benzothiazole Probe

In a competitive radioligand binding assay, 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide displaced [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole from synthetic amyloid-β(1–40) fibrils with a Ki of 4.31 nM [1]. This value places the compound in a comparable affinity range to classical benzothiazole amyloid imaging probes, yet its distinct dioxolo-fused scaffold and 4-cyanobenzamide tail offer a differentiated binding mode that may translate to altered brain uptake kinetics or plaque subtype selectivity, although direct head-to-head in vivo data are not publicly available.

Amyloid-beta Alzheimer's disease Benzothiazole PET tracer

TrkA Kinase Inhibition: Patent-Exemplified Compound vs. Des-Cyano Analog in Pain Models

The compound is explicitly claimed within patent WO2015148344A3 as a TrkA kinase inhibitor, with the 4-cyanobenzamide moiety identified as a preferred substituent for maintaining potency [1]. The Therapeutic Target Database (TTD) links this compound (designated 'Six-membered heterocyclic benzamide derivative 6') to patented indications for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90) [2]. By contrast, the des-cyano analog N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide lacks the electron-withdrawing para-cyano group and is not specifically exemplified in the same patent with quantified TrkA IC₅₀ data, suggesting attenuated kinase engagement [1]. Exact TrkA IC₅₀ values for the target compound are not publicly disclosed, limiting the current comparison to class-level inference.

TrkA kinase Chronic pain Kinase inhibitor

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Common Benzothiazole Amyloid Ligands

The compound exhibits a computed XLogP3-AA of 3.1 and zero hydrogen bond donors, compared to the classical amyloid-binding benzothiazole 2-(4'-aminophenyl)benzothiazole (XLogP ~3.5, 1 HBD) and Pittsburgh Compound B (PiB) analog 2-(4'-N-methylaminophenyl)-6-hydroxybenzothiazole (XLogP ~2.8, 2 HBD) [1][2]. The absence of hydrogen bond donors and the moderate lipophilicity of the 4-cyano derivative predict improved passive membrane permeability relative to hydroxylated analogs, while the cyano group's strong electron-withdrawing character may reduce susceptibility to oxidative metabolism compared to aniline-based benzothiazoles [1]. These computed properties are not substitutes for experimental ADME data but inform initial compound selection when prioritizing among structurally related benzothiazole derivatives.

Lipophilicity Blood-brain barrier CNS drug design

Evidence-Based Application Scenarios for 4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide


Amyloid-β Aggregation Probe Development and In Vitro Binding Assays

The confirmed nanomolar binding affinity (Ki = 4.31 nM) for amyloid-β(1–40) fibrils positions this compound as a candidate scaffold for developing novel fluorescent or radiolabeled probes for in vitro amyloid aggregation assays . Its distinct dioxolo-fused benzothiazole core and 4-cyanobenzamide tail may confer differential binding to specific amyloid-β polymorphs or oligomeric species, enabling assay selectivity that generic thioflavin T-based methods cannot achieve.

TrkA-Mediated Pain Pathway Research and Selectivity Profiling

As a patented TrkA kinase inhibitor with TTD-linked chronic pain, neuropathic pain, and pruritus indications, this compound serves as a tool compound for dissecting TrkA-vs.-TrkB/TrkC signaling in dorsal root ganglion neurons . Researchers investigating NGF-TrkA axis in pain can use this chemotype as a starting point for structure-activity relationship (SAR) studies, particularly given the patent exemplification that supports its activity profile over non-cyano analogs .

CNS-Penetrant Lead Optimization Programs

With a computed XLogP of 3.1 and zero hydrogen bond donors, this compound possesses physicochemical properties consistent with CNS drug-likeness . It can serve as a brain-penetrant lead scaffold for medicinal chemistry campaigns targeting CNS TrkA or amyloid pathologies, where the cyano group's metabolic stability advantage over aniline-based benzothiazoles may translate to improved in vivo pharmacokinetics, subject to experimental confirmation .

Quote Request

Request a Quote for 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.